5-(4,6-Dimethylpyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane
Description
Properties
IUPAC Name |
5-(4,6-dimethylpyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3S/c1-7-3-8(2)13-11(12-7)14-5-10-4-9(14)6-15-10/h3,9-10H,4-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIKMWXGMKWGSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CC3CC2CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,6-Dimethylpyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane typically involves multi-step organic reactions. One common method includes the organocatalytic formal [4 + 2] cycloaddition reaction, which allows for the rapid formation of the bicyclic structure under mild conditions . This reaction is highly enantioselective and can be performed using simple starting materials.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4,6-Dimethylpyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
5-(4,6-Dimethylpyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including as a drug candidate.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(4,6-Dimethylpyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features of Bicycloheptane Derivatives
*Estimated based on molecular formula (C12H16N4S).
Key Observations:
Bridge Composition : The target compound’s 2-thia-5-aza bridge contrasts with the 2-oxa-5-aza variant in . Sulfur’s larger atomic radius and lower electronegativity compared to oxygen may enhance lipophilicity and alter metabolic stability .
Salt Forms : Hydrochloride salts (e.g., ) improve solubility but may affect bioavailability depending on the parent compound’s intrinsic properties .
Key Observations:
- Toxicity: Sulfur-containing derivatives (e.g., ) may exhibit higher toxicity (H302) compared to non-sulfonated analogs, necessitating careful handling .
- Stability : Hydrochloride salts () and sulfones () often require controlled storage to prevent decomposition .
Biological Activity
5-(4,6-Dimethylpyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane is a compound of significant interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms, applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C11H15N3S
- Molecular Weight : 225.32 g/mol
- CAS Number : 2097897-85-1
The presence of a thia (sulfur-containing) moiety in the bicyclic structure contributes to its unique chemical properties and biological interactions.
The biological activity of 5-(4,6-Dimethylpyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane is primarily attributed to its ability to interact with specific molecular targets within biological systems.
- Enzyme Inhibition : The compound has been shown to act as an inhibitor for various enzymes, potentially affecting metabolic pathways relevant in diseases such as diabetes and cancer.
- Receptor Binding : It may bind to receptors involved in neurotransmission and other signaling pathways, altering their activity.
Antidiabetic Activity
Recent studies have highlighted the potential of this compound as a DPP-4 (dipeptidyl peptidase-4) inhibitor, which is crucial in glucose metabolism regulation. DPP-4 inhibitors are used in the treatment of type 2 diabetes due to their role in increasing insulin secretion and decreasing glucagon levels.
Anticancer Potential
Research indicates that compounds with similar structural features exhibit anticancer properties through various mechanisms including:
- Induction of apoptosis in cancer cells.
- Inhibition of cell proliferation.
For instance, related bicyclic compounds have demonstrated significant cytotoxicity against various cancer cell lines, suggesting that 5-(4,6-Dimethylpyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane may possess similar properties.
Antimicrobial Activity
The compound's structural similarities with known antimicrobial agents suggest potential efficacy against bacterial infections. Preliminary studies indicate that it may possess antibacterial properties, warranting further investigation into its spectrum of activity.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(4,6-Dimethylpyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane | Thia moiety; Bicyclic structure | DPP-4 inhibition; Anticancer |
| 2-(5,6-Dimethylpyrimidin-4-yl)-2-azabicyclo[2.2.1]heptane | Oxygen instead of sulfur | DPP-4 inhibition |
| Other Bicyclic Derivatives | Varies | Anticancer; Antimicrobial |
Case Study 1: DPP-4 Inhibition
In a molecular modeling study, compounds structurally related to 5-(4,6-Dimethylpyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane were synthesized and evaluated for their DPP-4 inhibitory activity. The results indicated that modifications to the bicyclic structure could enhance inhibitory potency compared to standard DPP-4 inhibitors like sitagliptin.
Case Study 2: Anticancer Activity
A series of related compounds were tested against various cancer cell lines (CEM, Mia Paca-2). The findings demonstrated that certain derivatives exhibited IC50 values indicating potent anticancer activity, suggesting that 5-(4,6-Dimethylpyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane could be a candidate for further development in oncology.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-(4,6-Dimethylpyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane?
- Methodological Answer : A multi-step synthesis is typically required. Begin with a bicyclic core (e.g., 2-thia-5-azabicyclo[2.2.1]heptane) and introduce the pyrimidinyl substituent via nucleophilic substitution or coupling reactions. For example, and describe using trans-4-hydroxy-L-proline as a chiral starting material, followed by protective group strategies (e.g., CbzCl, TsCl) and cyclization under reflux conditions (e.g., NaOMe/MeOH). Optimize reaction times (2.5–16 hours) and temperatures (0°C to reflux) to improve yields (86–100%) .
Q. How can researchers purify and characterize this compound effectively?
- Methodological Answer : Use solvent-based purification (e.g., recrystallization in EtOH/THF mixtures) and chromatographic techniques (e.g., silica gel with CH2Cl2/MeOH gradients). For characterization, combine NMR (1H/13C), high-resolution mass spectrometry (HRMS), and elemental analysis (e.g., %C, %H, %N as in ). Solubility studies in polar (water, methanol) and nonpolar solvents (chloroform, petroleum ether) can further validate purity, as demonstrated in .
Advanced Research Questions
Q. How is stereochemical control achieved during the synthesis of bicyclic intermediates?
- Methodological Answer : Stereochemical fidelity relies on chiral starting materials (e.g., trans-4-hydroxy-L-proline in ) and stereospecific reaction conditions. For example, NaBH4 reduction of ketones in EtOH/THF at 0°C preserves stereochemistry, while catalytic hydrogenation (10% Pd/C, H2) ensures retention of configurations during deprotection .
Q. What strategies enable functionalization of the pyrimidinyl moiety for structure-activity relationship (SAR) studies?
- Methodological Answer : Introduce functional groups (e.g., hydroxyl, amino) via post-synthetic modifications. demonstrates coupling reactions using acetylated sugars (e.g., bromoglucose) under basic conditions (KOH/H2O) to append substituents. Protective groups (e.g., Boc, Cbz) prevent undesired side reactions during functionalization .
Q. How should researchers address contradictions in physicochemical data across studies?
- Methodological Answer : Cross-validate data using orthogonal techniques. For instance, if solubility values conflict (e.g., in vs. 14), repeat experiments under standardized conditions (pH 6.5 buffers, as in ) and control variables like temperature and solvent purity. Employ statistical tools (e.g., ANOVA for replicate analyses, as in ’s split-plot design) to identify outliers .
Q. What computational methods predict the compound’s reactivity in catalytic systems?
- Methodological Answer : Use density functional theory (DFT) to model transition states and reaction pathways. While not directly referenced in the evidence, methodologies from similar bicyclic systems (e.g., azabicyclo[3.2.0]heptanes in ) can guide parameterization. Pair computational results with experimental kinetics (e.g., rate constants from HPLC monitoring) to refine predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
